- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene, Tetrahedron Letters, 2013, 54(32), 4247-4249

Cas no 60886-80-8 ((1S)-(-)-(10-Camphorsulfonyl)imine)

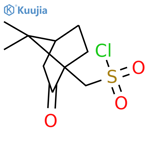

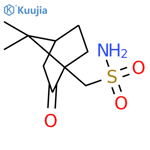

60886-80-8 structure

商品名:(1S)-(-)-(10-Camphorsulfonyl)imine

(1S)-(-)-(10-Camphorsulfonyl)imine 化学的及び物理的性質

名前と識別子

-

- (1S)-(-)-Camphorsulfonylimine

- (7S)-10,10-dimethyl-5-thia-4-azatricyclo-(5.2.1.0

- (2S)-Bornane-10,2-sultam

- Bornanesultam

- SCamphorsulfonylimine

- (1S)-(-)-(10-Camphorsulfonyl)imine

- (3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide

- (-)-10-Camphorsulfonimine

- (3aS)-(-)-4,5,6,7-Tetrahydro-8,8-Dimethyl-3H-3a,6-Methano-2,1-Benzisothiazole 2,2-Dioxide

- (1S)-(?)-Camphorsulfonylimine

- (-)-10-Mercaptoisoborneol

- (-)-10-sulfanylisoborneol

- (-)-camphorylsulfonyl imine

- (1S)-(-)-10-Mercaptoisoborneol

- (1S)-(-)-5,10-camphorsulfonylimine

- (1S,2R,4R)-(-)-10-mercapt

- (3aS)-8,8-Dimethyl-4,5,6,7-tetrahydro-3ar,6c-methano-benz[c]isothiazol-2,2-dioxid

- (3aS)-8,8-dimethyl-4,5,6,7-tetrahydro-3ar,6c-methano-benz[c]isothiazole-2,2-dioxide

- 1S-(-)-10-Mercaptoisoborneol

- AG-G-78940

- AGN-PC-00KA98

- ANW-43983

- CTK8B4136

- KB-00776

- M1341

- (7S)-(-)-10,10-Dimethyl-3-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-Dioxide

- (3aS,6R)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-dioxide

- (3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide

- (3aR)-(+)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide

- ZB004141

- (3aR)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3aalpha,6alpha-metha

- 3H-3a,6-Methano-2,1-benzisothiazole, 4,5,6,7-tetrahydro-8,8-dimethyl-, 2,2-dioxide, (3aS)-

- (-)-Camphorsulfonyl imine

-

- MDL: MFCD09992876

- インチ: 1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7-,10?/m1/s1

- InChIKey: ZAHOEBNYVSWBBW-PVSHWOEXSA-N

- ほほえんだ: CC1([C@]2([H])CCC31CS(=O)(=O)N=C3C2)C

- BRN: 85296

計算された属性

- せいみつぶんしりょう: 213.08200

- どういたいしつりょう: 213.082

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 430

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 54.9

じっけんとくせい

- 色と性状: はくしょくふんまつ

- 密度みつど: 1.50

- ゆうかいてん: 227.0 to 231.0 deg-C

- ふってん: 337 ºC

- フラッシュポイント: 158 ºC

- 屈折率: -31 ° (C=2, CHCl3)

- PSA: 54.88000

- LogP: 2.11350

- 光学活性: [α]19/D −34°, c = 1 in chloroform

(1S)-(-)-(10-Camphorsulfonyl)imine セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:Sealed in dry,Room Temperature

(1S)-(-)-(10-Camphorsulfonyl)imine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A204918-1g |

(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |

60886-80-8 | 98% | 1g |

$7.0 | 2025-02-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S856486-10g |

(1S)-(-)-(10-Camphorsulfonyl)imine |

60886-80-8 | 98.00%LC&N | 10g |

¥340.00 | 2022-10-10 | |

| eNovation Chemicals LLC | D955073-25g |

(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |

60886-80-8 | 98% | 25g |

$85 | 2024-06-07 | |

| TRC | C175085-1g |

(1S)-(-)-(10-Camphorsulfonyl)imine |

60886-80-8 | 1g |

$ 69.00 | 2023-09-08 | ||

| Alichem | A059004047-25g |

(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |

60886-80-8 | 98% | 25g |

$235.44 | 2023-09-01 | |

| Alichem | A059004047-100g |

(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |

60886-80-8 | 98% | 100g |

$545.40 | 2023-09-01 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20823-25g |

(1S)-(-)-Camphorsulfonylimine, 98+% |

60886-80-8 | 98+% | 25g |

¥8123.00 | 2023-06-02 | |

| TRC | C175085-1000mg |

(1S)-(-)-(10-Camphorsulfonyl)imine |

60886-80-8 | 1g |

$ 69.00 | 2023-04-18 | ||

| Ambeed | A204918-100g |

(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |

60886-80-8 | 98% | 100g |

$228.0 | 2025-02-20 | |

| Ambeed | A204918-5g |

(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |

60886-80-8 | 98% | 5g |

$16.0 | 2025-02-20 |

(1S)-(-)-(10-Camphorsulfonyl)imine 合成方法

合成方法 1

はんのうじょうけん

1.1R:NH4OH

2.1R:HCl

2.1R:HCl

リファレンス

合成方法 2

はんのうじょうけん

1.1

2.1

2.1

リファレンス

- Product subclass 1: cyclic alkanesulfonic acid derivatives, Science of Synthesis, 2007, 39, 735-743

合成方法 3

はんのうじょうけん

1.1R:SOCl2, 2 h, 0°C; 0°C → rt; 2 h, rt; 3-4 h, rt

1.2R:H2O, S:H2O, cooled

1.3R:NH4OH, S:H2O, S:CH2Cl2, 30 min, 0°C; 2 h, 0°C

1.4S:PhMe, 4 h, reflux

1.2R:H2O, S:H2O, cooled

1.3R:NH4OH, S:H2O, S:CH2Cl2, 30 min, 0°C; 2 h, 0°C

1.4S:PhMe, 4 h, reflux

リファレンス

- Improved procedure for the synthesis of (2R)-N-propenoylbornane-2,10-sultam, Organic Preparations and Procedures International, 2008, 40(2), 209-213

合成方法 4

はんのうじょうけん

1.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C

リファレンス

- Process for preparation of benzimidazole derivatives with high enantiomer content by asymmetric oxidation of thioethers into sulfoxides, Faming Zhuanli Shenqing, From Faming Zhuanli Shenqing, 101323609, 17 Dec 2008, 101323609, 17 Dec 2008

合成方法 5

はんのうじょうけん

1.1R:SOCl2, S:CH2Cl2, 45 min, 80°C; overnight, reflux; reflux → rt

1.2R:NH3, S:H2O, 0°C; 3 h, rt

1.3S:PhMe, 4 h, reflux

1.2R:NH3, S:H2O, 0°C; 3 h, rt

1.3S:PhMe, 4 h, reflux

リファレンス

- Palladium-Catalyzed Stereoselective Cyclization of in Situ Formed Allenyl Hemiacetals: Synthesis of Rosuvastatin and Pitavastatin, Organic Letters, 2018, 20(11), 3286-3290

合成方法 6

はんのうじょうけん

1.1R:H2SO4, R:Ac2O

2.1R:SOCl2

3.1R:NH4OH

4.1R:HCl

2.1R:SOCl2

3.1R:NH4OH

4.1R:HCl

リファレンス

- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene, Tetrahedron Letters, 2013, 54(32), 4247-4249

合成方法 7

はんのうじょうけん

1.1R:SOCl2, S:CHCl3, 3 h, 60°C

リファレンス

- Improved synthesis of N-sulfonylformamidine derivatives promoted by thionyl chloride, Phosphorus, 2017, 192(5), 485-489

合成方法 8

はんのうじょうけん

1.1R:NH4OH

2.1

2.1

リファレンス

- 10-Camphorsulfonyl chloride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8

合成方法 9

はんのうじょうけん

1.1R:SOCl2

2.1R:NH4OH

3.1R:HCl

2.1R:NH4OH

3.1R:HCl

リファレンス

- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene, Tetrahedron Letters, 2013, 54(32), 4247-4249

合成方法 10

はんのうじょうけん

1.1R:HCl

リファレンス

- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene, Tetrahedron Letters, 2013, 54(32), 4247-4249

合成方法 11

はんのうじょうけん

1.1R:SOCl2, rt; 10 min, rt; 1.5 h, 80°C

1.2R:NH4OH, S:H2O, S:CH2Cl2, rt → 0°C; 0°C; 6 h, 0°C

2.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C

1.2R:NH4OH, S:H2O, S:CH2Cl2, rt → 0°C; 0°C; 6 h, 0°C

2.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C

リファレンス

- Process for preparation of benzimidazole derivatives with high enantiomer content by asymmetric oxidation of thioethers into sulfoxides, Faming Zhuanli Shenqing, From Faming Zhuanli Shenqing, 101323609, 17 Dec 2008, 101323609, 17 Dec 2008

合成方法 12

はんのうじょうけん

1.1R:SOCl2

2.1R:NH4OH

3.1

2.1R:NH4OH

3.1

リファレンス

- 10-Camphorsulfonyl chloride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8

合成方法 13

はんのうじょうけん

1.1

リファレンス

- 10-Camphorsulfonyl chloride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8

合成方法 14

はんのうじょうけん

1.1

リファレンス

- Product subclass 1: cyclic alkanesulfonic acid derivatives, Science of Synthesis, 2007, 39, 735-743

合成方法 15

はんのうじょうけん

1.1

リファレンス

- Metal-Free Synthesis of the Methanol Solvate of (S)-Omeprazole Potassium Salt Using (1R)-(-)-10-Camphorsulfonyloxaziridine: Oxidation Process Development and Optical Purity Enhancement Strategy, Organic Process Research & Development, 2018, 22(3), 321-327

(1S)-(-)-(10-Camphorsulfonyl)imine Raw materials

- (1S)-(+)-10-Camphorsulfonamide

- D-Camphor-10-sulfonyl chloride

- (+)-Camphor

- Bicyclo[2.2.1]heptane-1-methanesulfonamide, 7,7-dimethyl-2-oxo-

- (1R)-(-)-10-Camphorsulfonic Acid

- (1S)-(+)-Camphor-10-sulphonic acid

(1S)-(-)-(10-Camphorsulfonyl)imine Preparation Products

(1S)-(-)-(10-Camphorsulfonyl)imine 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

60886-80-8 ((1S)-(-)-(10-Camphorsulfonyl)imine) 関連製品

- 107869-45-4((+)-10-Camphorsulfonimine)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 61549-49-3(9-Decenenitrile)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:60886-80-8)(1S)-(-)-(10-Camphorsulfonyl)imine

清らかである:99%

はかる:100g

価格 ($):204.0